2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol
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Overview
Description
2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be studied for its effects on cellular processes. In medicine, researchers explore its potential therapeutic benefits. Industrially, it could be utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
When compared to similar compounds, 2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol stands out due to its unique properties and applications. Similar compounds may include those with comparable chemical structures or functions, but this compound’s distinct characteristics make it particularly valuable in certain research and industrial contexts.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.C6H8O7/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMKVLWZOGCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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